molecular formula C27H23N3O3 B376849 3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one

3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one

Cat. No. B376849
M. Wt: 437.5g/mol
InChI Key: BXESZVNFNSBGGR-WUKNDPDISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one is an organic heterotricyclic compound that is 9H-imidazo[1,2-a]benzimidazole which is substituted at positions 2, 3, and 9 by phenyl, 2,3-dimethoxycinnamoyl, and methyl groups, respectively. It is a potent activator of osteoblast differentiation. It has a role as an osteogenesis regulator. It is a benzenoid aromatic compound, an organic heterotricyclic compound and an aromatic ether.

Scientific Research Applications

Antiviral Properties

  • A study by Hamdouchi et al. (1999) explored the antiviral properties of compounds structurally related to benzimidazoles, focusing on their role as inhibitors of human rhinovirus. These compounds, including derivatives of imidazo[1,2-a]benzimidazole, showed significant antiviral activity, suggesting potential for treating rhinovirus infections (Hamdouchi et al., 1999).

Cardiac Effects

  • Research by Diederen and Kadatz (1981) examined the cardiovascular effects of benzimidazole derivatives. These compounds were observed to increase the force of contraction in rat atria and influence heart rate and blood pressure in cats (Diederen & Kadatz, 1981).

Chemosensory Properties

  • Tolpygin et al. (2015) conducted a study on the chemosensory properties of benzimidazole derivatives. These compounds were used as selective fluorescent chemosensors for important biological ions and molecules, highlighting their potential in biological and chemical sensing applications (Tolpygin et al., 2015).

Chemical Reactivity and Synthesis

  • Konaté et al. (2021) analyzed the chemical reactivity of imidazo[1,2-a]pyridinyl-chalcone compounds, which are structurally related to benzimidazoles. The study used quantum chemistry methods to assess global and local reactivity, important for organic synthesis and medicinal chemistry (Konaté et al., 2021).

Biological Activity Studies

  • Anisimova et al. (2013) investigated the synthesis of acrylic acids derived from imidazo[1,2-a]benzimidazoles, aiming to create potentially biologically active compounds (Anisimova et al., 2013).

Antibacterial and Antituberculosis Properties

  • Research by Ramprasad et al. (2015) focused on the synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-benzimidazole derivatives. These compounds demonstrated potent anti-tubercular and antibacterial activities, highlighting their potential in treating infectious diseases (Ramprasad et al., 2015).

Antioxidant and Antiradical Activity

  • Spasov et al. (2022) synthesized and studied the in vitro antioxidant activity of imidazo[1,2-a]benzimidazoles. These compounds exhibited significant antioxidant properties, which could be valuable in developing new antioxidant agents (Spasov et al., 2022).

DNA Binding and Cytotoxicity

  • Paul et al. (2015) explored the DNA binding, cellular DNA lesion, and cytotoxicity of benzimidazole-based Schiff base copper(II) complexes. These studies are crucial for understanding the interactions of such compounds with biological molecules and their potential in cancer treatment (Paul et al., 2015).

properties

Product Name

3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one

Molecular Formula

C27H23N3O3

Molecular Weight

437.5g/mol

IUPAC Name

(E)-3-(2,3-dimethoxyphenyl)-1-(4-methyl-2-phenylimidazo[1,2-a]benzimidazol-1-yl)prop-2-en-1-one

InChI

InChI=1S/C27H23N3O3/c1-29-20-13-7-8-14-21(20)30-25(24(28-27(29)30)18-10-5-4-6-11-18)22(31)17-16-19-12-9-15-23(32-2)26(19)33-3/h4-17H,1-3H3/b17-16+

InChI Key

BXESZVNFNSBGGR-WUKNDPDISA-N

Isomeric SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)/C=C/C4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5

SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C=CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5

Canonical SMILES

CN1C2=CC=CC=C2N3C1=NC(=C3C(=O)C=CC4=C(C(=CC=C4)OC)OC)C5=CC=CC=C5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
Reactant of Route 2
Reactant of Route 2
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
Reactant of Route 3
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
Reactant of Route 4
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
Reactant of Route 5
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one
Reactant of Route 6
3-(2,3-dimethoxyphenyl)-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)prop-2-en-1-one

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